molecular formula C18H19N3 B13753625 Acridine, 9-(4-methyl-1-piperazinyl)- CAS No. 113106-18-6

Acridine, 9-(4-methyl-1-piperazinyl)-

Cat. No.: B13753625
CAS No.: 113106-18-6
M. Wt: 277.4 g/mol
InChI Key: XHTLDEKMWBOVSQ-UHFFFAOYSA-N
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Description

Acridine, 9-(4-methyl-1-piperazinyl)- is a heterocyclic compound that belongs to the acridine family. Acridine derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications. The compound features an acridine core with a 4-methyl-1-piperazinyl substituent, which contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acridine, 9-(4-methyl-1-piperazinyl)- typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection of these piperazines followed by selective intramolecular cyclization yields the desired compound.

Industrial Production Methods

Industrial production methods for acridine derivatives often involve large-scale cyclization reactions under controlled conditions. The use of efficient catalysts and optimized reaction parameters ensures high yields and purity of the final product. Parallel solid-phase synthesis and photocatalytic synthesis are also employed for the large-scale production of piperazine derivatives .

Chemical Reactions Analysis

Types of Reactions

Acridine, 9-(4-methyl-1-piperazinyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazinyl group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridine N-oxides, while reduction can produce reduced acridine derivatives.

Scientific Research Applications

Acridine, 9-(4-methyl-1-piperazinyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of acridine, 9-(4-methyl-1-piperazinyl)- primarily involves DNA intercalation. The planar acridine core intercalates between DNA base pairs, disrupting the helical structure and interfering with DNA replication and transcription . This mechanism is particularly relevant in its anticancer activity, where it inhibits the proliferation of cancer cells by targeting DNA.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acridine, 9-(4-methyl-1-piperazinyl)- is unique due to its specific substitution pattern, which enhances its biological activity and selectivity. The presence of the 4-methyl-1-piperazinyl group contributes to its distinct pharmacological profile, making it a valuable compound in medicinal chemistry research.

Properties

CAS No.

113106-18-6

Molecular Formula

C18H19N3

Molecular Weight

277.4 g/mol

IUPAC Name

9-(4-methylpiperazin-1-yl)acridine

InChI

InChI=1S/C18H19N3/c1-20-10-12-21(13-11-20)18-14-6-2-4-8-16(14)19-17-9-5-3-7-15(17)18/h2-9H,10-13H2,1H3

InChI Key

XHTLDEKMWBOVSQ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=C3C=CC=CC3=NC4=CC=CC=C42

Origin of Product

United States

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